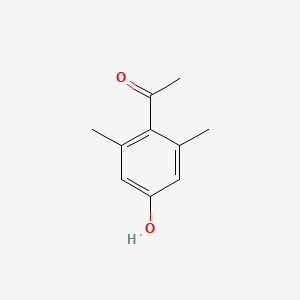

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(12)5-7(2)10(6)8(3)11/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGVMVPBEQQZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398857 | |

| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91060-92-3 | |

| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone Core

The construction of the 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone core can be approached through several synthetic strategies. The most prominent among these is the Fries rearrangement of a corresponding aryl ester, a classic method for the synthesis of hydroxy aryl ketones. chemicalbook.comwikipedia.org Concurrently, alternative routes involving direct acylation or a combination of alkylation and acylation of phenolic precursors offer viable pathways to the target molecule and its isomers.

Fries Rearrangement Pathways for Acetophenone (B1666503) Synthesis

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org This reaction is characterized by the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products. chemicalbook.com The regioselectivity of this rearrangement is highly dependent on the reaction conditions, including temperature and the solvent used. wikipedia.org

While a definitive and universally accepted mechanism for the Fries rearrangement has remained elusive, a widely supported pathway involves the formation of an acylium carbocation intermediate. wikipedia.org The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group of the aryl ester. This coordination is favored over the phenolic oxygen due to the higher electron density of the carbonyl oxygen, making it a more potent Lewis base. byjus.com

This initial complexation polarizes the bond between the acyl group and the phenolic oxygen. Subsequently, the Lewis acid rearranges to the phenolic oxygen, leading to the cleavage of the ester bond and the generation of a free acylium carbocation. wikipedia.org This electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction. wikipedia.org The final step involves the abstraction of a proton from the ring, restoring aromaticity and yielding the hydroxy aryl ketone upon workup. Evidence for both intramolecular and intermolecular mechanisms has been suggested through crossover experiments. wikipedia.org

The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of the Fries rearrangement. Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are commonly employed to facilitate the reaction. organic-chemistry.org The general trend observed is that lower reaction temperatures tend to favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer. byjus.com This selectivity is often attributed to the thermodynamic and kinetic control of the reaction. The para-isomer is typically the kinetically favored product, while the ortho-isomer, which can be stabilized by intramolecular hydrogen bonding, is the thermodynamically more stable product. pw.live

The polarity of the solvent also exerts a significant influence. Non-polar solvents are known to favor the formation of the ortho-product, whereas highly polar solvents tend to promote para-substitution. byjus.com In addition to traditional Lewis acids, solid acid catalysts like zeolites have been investigated as more environmentally benign alternatives, although they can be prone to deactivation. organic-chemistry.org

The logical precursor for the synthesis of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone via the Fries rearrangement is 3,5-dimethylphenyl acetate (B1210297). However, studies on the Fries rearrangement of various dimethylphenyl acetates have shown that the reactivity of 3,5-dimethylphenyl acetate is notably limited. Research utilizing zeolite catalysts indicated that while 3,4-, 2,3-, and 2,4-dimethylphenyl acetates rearrange to their corresponding ortho-substituted hydroxyacetophenones with high selectivity, 3,5-dimethylphenyl acetate undergoes rearrangement to a very limited extent, also favoring the ortho-product, 1-(2-hydroxy-4,6-dimethylphenyl)ethanone (B100144). rsc.org This low reactivity can be attributed to a combination of steric and electronic effects of the methyl substituents on the phenyl ring. rsc.org The steric hindrance from the two methyl groups flanking the potential sites of acylation can impede the approach of the acylium ion.

| Precursor Ester | Predominant Fries Rearrangement Product(s) | Observed Reactivity |

| 3,5-Dimethylphenyl Acetate | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | Very limited |

| 3,4-Dimethylphenyl Acetate | Ortho-hydroxyacetophenone | High selectivity (57-79%) |

| 2,3-Dimethylphenyl Acetate | Ortho-hydroxyacetophenone | High selectivity (57-79%) |

| 2,4-Dimethylphenyl Acetate | Ortho-hydroxyacetophenone | High selectivity (57-79%) |

Table based on data from studies using zeolite catalysts. rsc.org

Alternative Acylation and Alkylation Routes to Substituted Phenols

Given the limitations of the Fries rearrangement for the desired substitution pattern, alternative synthetic routes are of considerable importance. These often involve the direct acylation of a suitably substituted phenol (B47542) or a multi-step process involving alkylation followed by acylation.

A prominent alternative is the Friedel-Crafts acylation of 2,6-dimethylphenol (B121312). This reaction, when carried out with an acylating agent such as acetyl chloride in the presence of a strong acid catalyst like trifluoromethanesulfonic acid, has been shown to produce 1-(4-hydroxy-3,5-dimethylphenyl)ethanone, an isomer of the target compound, with high regioselectivity for the para-position. mdpi.com This highlights the directing effect of the hydroxyl and methyl groups on the aromatic ring.

Alkylation of phenols to introduce the desired substitution pattern, followed by acylation, represents another strategic approach. For instance, phenol can be alkylated with methanol (B129727) over a suitable catalyst to produce 2,6-dimethylphenol. chemicalbook.comprepchem.com This 2,6-dimethylphenol can then serve as a precursor for subsequent acylation reactions. A variety of alkylating agents and catalysts can be employed for the synthesis of dialkylphenols, offering flexibility in the preparation of starting materials. google.com

Furthermore, a wide array of acylating agents beyond the standard acyl chlorides and anhydrides have been explored in acylation reactions, including carboxylic acids, aldehydes, and esters, which can be utilized under various catalytic conditions. nih.gov

Derivatization from Related Hydroxy-Dimethylacetophenone Isomers

The synthesis of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone could potentially be achieved through the derivatization or isomerization of its more readily accessible isomers, such as 1-(2-hydroxy-4,6-dimethylphenyl)ethanone or 1-(4-hydroxy-3,5-dimethylphenyl)ethanone. However, the direct isomerization of the acetyl group from the ortho to the para position, or the migration of a methyl group on the aromatic ring of a pre-formed hydroxyacetophenone, is a challenging transformation that is not commonly reported in the literature under standard laboratory conditions. Such isomerizations often require harsh conditions and may lead to a mixture of products, making them less synthetically viable. Catalytic methods for the isomerization of ketones are known, but their application to the specific interconversion of substituted hydroxyacetophenones is not well-documented. nih.govorganic-chemistry.org Therefore, while theoretically possible, the derivatization from related isomers to form 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone remains a less explored and potentially inefficient synthetic route compared to the direct construction of the desired core structure.

Regioselective Synthesis of Isomeric Hydroxy-Dimethylacetophenones

The regioselective synthesis of specific isomers of hydroxy-dimethylacetophenones, including 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, is a key challenge that can be addressed through the careful selection of starting materials and reaction conditions. The two primary methods employed are the Fries rearrangement and Friedel-Crafts acylation.

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst. wikipedia.org This reaction is known to be ortho and para selective, and the product distribution can often be controlled by reaction parameters such as temperature and solvent. wikipedia.org In the context of synthesizing 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, the starting material would be 3,5-dimethylphenyl acetate. The acyl group from the ester migrates to either the ortho or para position on the aromatic ring. Due to the substitution pattern of 3,5-dimethylphenol (B42653), the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. Acylation at the C2 or C6 position would yield 1-(2-hydroxy-4,6-dimethylphenyl)ethanone, while acylation at the C4 position would result in the formation of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone.

Research on the Fries rearrangement of 3,5-disubstituted phenyl acetates, such as 3,5-dimethoxyphenyl acetate, has shown a strong preference for the formation of the ortho isomer. In many cases, the ortho product was the major or even the sole product isolated. This regioselectivity is attributed to the formation of a chelated intermediate between the Lewis acid catalyst, the carbonyl oxygen of the acyl group, and the phenolic oxygen, which favors the migration of the acyl group to the proximate ortho position. Higher temperatures generally favor the formation of the ortho isomer in Fries rearrangements. ajchem-a.com

The Friedel-Crafts acylation of 3,5-dimethylphenol with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst is another viable route. sigmaaldrich.comslideshare.net The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The hydroxyl group is a strongly activating, ortho, para-directing group, while the methyl groups are weakly activating, ortho, para-directors. In 3,5-dimethylphenol, the hydroxyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The methyl groups at C3 and C5 further activate these positions. The combined directing effects strongly favor substitution at the C2, C4, and C6 positions. The steric hindrance from the two methyl groups adjacent to the C4 position might influence the accessibility of this site to the incoming acylium ion. However, the electronic activation at the C4 position, being para to the powerful hydroxyl directing group, is significant. The interplay of these electronic and steric factors will determine the final isomer distribution.

The choice of catalyst and reaction conditions can also influence the regioselectivity. While traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used, the use of solid acid catalysts such as zeolites has been explored to enhance regioselectivity in Friedel-Crafts reactions. sigmaaldrich.com

Below is an interactive data table summarizing the expected regiochemical outcomes under different synthetic conditions.

| Reaction | Substrate | Acylating Agent | Catalyst | Temperature | Major Isomer(s) |

| Fries Rearrangement | 3,5-Dimethylphenyl acetate | - | AlCl₃ | High | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone |

| Fries Rearrangement | 3,5-Dimethylphenyl acetate | - | AlCl₃ | Low | 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone |

| Friedel-Crafts Acylation | 3,5-Dimethylphenol | Acetyl chloride | AlCl₃ | Moderate | Mixture of isomers, product ratio depends on specific conditions |

Interconversion Strategies Between Acetophenone Isomers

The direct interconversion of one hydroxy-dimethylacetophenone isomer to another is a synthetically challenging endeavor that is not commonly reported in the literature. Such transformations would likely require a multi-step synthetic sequence rather than a simple one-pot isomerization. The stability of the aromatic ring and the difficulty in selectively cleaving and reforming carbon-carbon bonds under mild conditions make direct acyl group migration between different positions on the ring improbable.

Hypothetically, an interconversion strategy would involve a series of protection, substitution, and deprotection steps. For instance, to convert 1-(2-hydroxy-4,6-dimethylphenyl)ethanone to 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, a plausible, albeit complex, pathway could be envisioned:

Protection of the Hydroxyl and Carbonyl Groups: The phenolic hydroxyl group could be protected as an ether (e.g., methyl or benzyl (B1604629) ether), and the ketone could be protected as a ketal. This would prevent these functional groups from interfering with subsequent reactions.

Blocking of the Reactive Para Position: The position para to the protected hydroxyl group (the C4 position) would need to be made unreactive. This could potentially be achieved by introducing a blocking group, such as a sulfonic acid group, via electrophilic sulfonation.

Removal of the Acetyl Group: The protected acetyl group at the C2 position would need to be removed. This is a non-trivial step and might involve oxidative cleavage or other advanced organic transformations.

Introduction of the Acetyl Group at the Desired Position: With the C2 position now free and the C4 position blocked, a Friedel-Crafts acylation could be attempted to introduce an acetyl group at the C6 position (which is equivalent to C2 in the starting material). However, directing this acylation selectively would be challenging. A more controlled approach would be to introduce the acetyl group at the now unblocked C4 position after the removal of the blocking group.

Removal of the Blocking Group: The sulfonic acid group at the C4 position would then be removed, typically by treatment with dilute acid under heating.

Deprotection: Finally, the protecting groups on the hydroxyl and carbonyl functionalities would be removed to yield the desired isomer.

Advanced Spectroscopic and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

To date, the specific single-crystal X-ray diffraction data for 1-(4-hydroxy-2,6-dimethylphenyl)ethanone has not been reported in publicly accessible literature. However, analysis of structurally similar compounds, such as the polymorphs of 4-hydroxyacetophenone, offers valuable insights into the potential solid-state conformation, hydrogen bonding networks, and crystallographic parameters that could be anticipated for the target molecule. researchgate.net

Determination of Solid-State Molecular Conformation

Based on related structures, the solid-state conformation of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone is expected to be largely planar with respect to the phenyl ring. The acetyl and hydroxyl groups, being key functional moieties, will have specific orientations relative to the ring. The presence of two methyl groups ortho to the acetyl group may induce some steric hindrance, potentially causing a slight torsion of the acetyl group out of the plane of the benzene (B151609) ring. This contrasts with less substituted analogs where planarity is more readily maintained.

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical determinant of the solid-state packing of phenolic compounds. For 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as an acceptor. This allows for the formation of intermolecular hydrogen bonds, which could link molecules into chains or more complex three-dimensional networks.

In similar structures, such as 4-hydroxyacetophenone, extensive intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another is a dominant feature of the crystal packing. researchgate.net Given the substitution pattern of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, similar intermolecular O-H···O=C hydrogen bonds are highly probable, governing the supramolecular assembly in the crystalline state. Intramolecular hydrogen bonding between the hydroxyl and acetyl groups is not possible due to their para-relationship.

Crystallographic Parameters and Space Group Determination

Without experimental data, the precise crystallographic parameters and space group for 1-(4-hydroxy-2,6-dimethylphenyl)ethanone remain undetermined. However, we can refer to the data for a related compound, 4-hydroxyacetophenone, which has been shown to crystallize in at least two polymorphic forms, one monoclinic and one orthorhombic. researchgate.net This suggests that 1-(4-hydroxy-2,6-dimethylphenyl)ethanone might also exhibit polymorphism, with the specific crystal system and space group being dependent on the crystallization conditions.

Below is a table of crystallographic data for a known polymorph of the related compound, 4-hydroxyacetophenone, to illustrate the type of parameters that would be determined from a single-crystal X-ray diffraction study. researchgate.net

| Parameter | Value (for 4-hydroxyacetophenone Form I) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| α (°) | 90 |

| β (°) | Value not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not available in abstract |

| Z | Value not available in abstract |

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and understanding the vibrational modes of a molecule. While specific experimental spectra for 1-(4-hydroxy-2,6-dimethylphenyl)ethanone are not available, the expected vibrational frequencies can be predicted based on the analysis of similar substituted acetophenones. researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone is expected to be characterized by several key absorption bands corresponding to its functional groups. The hydroxyl group (O-H) should exhibit a broad stretching band, typically in the region of 3200-3600 cm⁻¹, with the broadening indicative of hydrogen bonding. The carbonyl group (C=O) of the acetyl moiety will produce a strong, sharp absorption band, anticipated in the range of 1650-1680 cm⁻¹.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The spectrum will also feature a "fingerprint" region (below 1500 cm⁻¹) containing a complex pattern of bands arising from C-C stretching within the phenyl ring, C-O stretching, and various bending vibrations of the C-H and O-H groups.

Table of Expected FT-IR Bands and Their Assignments:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2970 | Aliphatic C-H stretching (methyl groups) |

| 1650-1680 | C=O stretching (acetyl group) |

| 1500-1600 | C=C stretching (aromatic ring) |

| 1200-1300 | C-O stretching (phenol) |

| Below 1500 | Fingerprint region (various bends/stretches) |

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone would likely show a strong band for the symmetric C=C stretching of the phenyl ring, often referred to as the "ring breathing" mode, which is typically observed around 1000 cm⁻¹. researchgate.net The C=O stretching vibration is also Raman active, though its intensity can vary.

Aromatic C-H stretching modes are also observable in the Raman spectrum, as are the vibrations of the methyl groups. Due to the non-polar nature of many of these vibrations, certain modes may be more intense in the Raman spectrum than in the FT-IR spectrum, aiding in a more complete vibrational assignment.

Table of Expected Raman Bands and Their Assignments:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2970 | Aliphatic C-H stretching (methyl groups) |

| 1650-1680 | C=O stretching (acetyl group) |

| 1550-1620 | C=C stretching (aromatic ring) |

| ~1000 | Ring breathing mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, both ¹H and ¹³C NMR provide definitive structural information.

The ¹H NMR spectrum of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is expected to show distinct signals corresponding to each unique proton environment in the molecule. The symmetry of the molecule simplifies the aromatic region of the spectrum. Based on standard chemical shift values for related acetophenone (B1666503) and phenol (B47542) structures, the following proton signals can be predicted. researchgate.netrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | 4.0 - 7.0 | Singlet (broad) | 1H |

| Aromatic Protons (H-3, H-5) | ~6.5 - 6.7 | Singlet | 2H |

| Acetyl Methyl (-COCH₃) | ~2.5 | Singlet | 3H |

| Aromatic Methyls (C2-CH₃, C6-CH₃) | ~2.2 | Singlet | 6H |

The phenolic proton's chemical shift can be variable and is dependent on solvent, concentration, and temperature. tau.ac.il The two aromatic protons are chemically equivalent due to the molecule's symmetry and thus appear as a single signal. The acetyl methyl protons are typically deshielded by the adjacent carbonyl group, while the two methyl groups on the aromatic ring are also equivalent and appear as a single, more shielded signal.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, seven distinct carbon signals are expected. The chemical shifts can be predicted by considering the electronic effects of the substituents on the aromatic ring. rsc.orglibretexts.orgchemguide.co.uk

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 200 |

| C4 (C-OH) | ~155 - 160 |

| C2, C6 (C-CH₃) | ~135 - 140 |

| C1 (C-C=O) | ~125 - 130 |

| C3, C5 (C-H) | ~115 - 120 |

| Acetyl Methyl (-COCH₃) | ~30 - 35 |

| Aromatic Methyls (Ar-CH₃) | ~20 - 25 |

The carbonyl carbon is the most deshielded, appearing at a high chemical shift. The carbon atom attached to the hydroxyl group (C4) is also significantly deshielded. Due to symmetry, the two carbons bearing methyl groups (C2, C6) are equivalent, as are the two carbons bearing hydrogen atoms (C3, C5). The chemical shifts confirm the substitution pattern of the aromatic ring.

While 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is achiral, advanced two-dimensional (2D) NMR techniques are invaluable for confirming structural assignments and studying conformational preferences.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the aromatic proton signal (~6.5-6.7 ppm) with its directly attached carbon signal (C3/C5, ~115-120 ppm), and the methyl proton signals with their respective carbon signals, confirming the assignments made in the 1D spectra. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing connectivity across multiple bonds. Key correlations would be expected between the acetyl methyl protons (~2.5 ppm) and the carbonyl carbon (>200 ppm) as well as the C1 carbon (~125-130 ppm). Additionally, correlations between the aromatic protons (H3/H5) and adjacent carbons (C1, C2/C6, C4) would definitively piece together the molecular structure. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. A NOESY spectrum would be expected to show a correlation between the protons of the acetyl methyl group and the protons of the ortho-aromatic methyl groups. This would indicate a preferred conformation where these groups are relatively close in space, which can be influenced by steric hindrance and potential intramolecular hydrogen bonding. ipb.pt

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone (molar mass: 164.20 g/mol ) would first form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 164. The fragmentation of this molecular ion is predictable based on the established behavior of methyl ketones.

The most prominent fragmentation pathway is typically the alpha-cleavage of the bond between the carbonyl carbon and the acetyl methyl group. This results in the loss of a methyl radical (•CH₃, mass 15) and the formation of a highly stable acylium ion. This fragment is often the base peak in the spectrum.

A subsequent fragmentation of the acylium ion involves the loss of a neutral carbon monoxide (CO, mass 28) molecule.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage) |

| 121 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the [M - CH₃]⁺ fragment |

Analysis of these characteristic fragments allows for the unequivocal identification of the acetylphenyl moiety within the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides an experimental exact mass that can be compared to a calculated theoretical mass, confirming the molecular formula.

For 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, the calculated monoisotopic mass is 164.083729621 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds closely to this value, thereby verifying its elemental formula of C₁₀H₁₂O₂.

In addition to the molecular ion, mass spectrometry can identify various adducts formed during the ionization process. The predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can be calculated for these adducts, providing further structural insight. uni.lu

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 165.09100 | 131.9 |

| [M+Na]⁺ | 187.07294 | 141.3 |

| [M+K]⁺ | 203.04688 | 139.3 |

| [M+NH₄]⁺ | 182.11754 | 152.7 |

| [M-H]⁻ | 163.07644 | 135.2 |

| [M+HCOO]⁻ | 209.08192 | 154.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state.

The UV-Vis absorption spectrum of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophores in this compound are the substituted phenyl ring and the carbonyl group (C=O) of the ethanone (B97240) moiety. These structural features give rise to two main types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the benzene ring and the carbonyl group are responsible for these transitions.

n → π Transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (n), such as one from the lone pairs on the carbonyl oxygen, is excited to a π* antibonding orbital. nih.gov

The aromatic ring itself is expected to produce strong absorption bands characteristic of substituted benzenes. The acetyl group and the hydroxyl group, as substituents on the ring, will influence the energy and intensity of these absorptions. The carbonyl group's n → π* transition is expected to appear as a weaker band at a longer wavelength compared to the more intense π → π* transitions. nih.gov

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. These shifts in the absorption maximum (λmax) occur because solvents can interact differently with the ground and excited states of the molecule.

For 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, solvent effects would primarily be observed on the n → π* and π → π* transitions due to interactions with the polar hydroxyl and carbonyl groups.

Hypsochromic Shift (Blueshift): The n → π* transition is expected to undergo a hypsochromic shift in polar, protic solvents (e.g., ethanol, methanol). These solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen in the ground state, lowering its energy. This stabilization increases the energy gap for the n → π* transition, shifting the absorption to a shorter wavelength (higher energy). nih.gov

Bathochromic Shift (Redshift): The π → π* transitions typically experience a bathochromic shift in polar solvents. The excited state (π*) is generally more polar than the ground state (π) and is therefore more stabilized by polar solvent molecules. This stabilization of the excited state reduces the energy gap for the transition, shifting the absorption to a longer wavelength (lower energy). mdpi.com

The presence of the hydroxyl group allows for hydrogen bonding with both protic and aprotic polar solvents, which can further modify the electronic distribution and influence the absorption spectrum. researchgate.net

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com Such calculations provide valuable insights into a molecule's geometry, vibrational modes, and electronic characteristics. However, specific DFT studies on 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone were not identified.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis further explores different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

A search of scientific literature did not yield any studies that have performed geometry optimization or conformational analysis on 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone using DFT or other computational methods. While experimental crystal structure data is available for the isomer 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (B100144), which provides precise bond lengths and angles for that specific molecule, this information cannot be extrapolated to 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone due to the different substitution pattern on the phenyl ring. researchgate.net

Computational methods, particularly DFT, are frequently used to predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes.

No published research was found that details the theoretical prediction of vibrational frequencies and intensities for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. semanticscholar.org

A specific analysis of the HOMO-LUMO energies and their distribution for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone through DFT calculations has not been reported in the available literature.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is a valuable tool for predicting how a molecule will interact with other molecules. researchgate.net

No studies featuring an EPS map for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone were found.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity. mdpi.com

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to a change in the number of electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.net

Without the calculated HOMO and LUMO energies for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, it is not possible to provide values for these quantum chemical descriptors. No studies reporting these values were identified.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions serve as a powerful tool within conceptual Density Functional Theory (DFT) to predict the most probable sites for nucleophilic and electrophilic attacks on a molecule. nih.govmdpi.com These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.net

For 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, the Fukui function, denoted as f(r), helps in identifying regions that are most susceptible to gaining or losing an electron. The site for nucleophilic attack is predicted by the function f+(r), which corresponds to the addition of an electron, while the site for electrophilic attack is indicated by f-(r), corresponding to the removal of an electron.

Theoretical calculations would typically reveal that the oxygen atom of the carbonyl group (C=O) is a primary site for electrophilic attack due to the lone pairs of electrons, making it a region of high electron density. Conversely, the carbon atom of the carbonyl group is expected to be a principal site for nucleophilic attack, as it is electron-deficient due to the electronegativity of the adjacent oxygen atom.

Furthermore, the aromatic ring contains several potential sites for electrophilic substitution. The hydroxyl (-OH) and methyl (-CH3) groups are activating groups, directing electrophilic attacks to the ortho and para positions. However, in 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, the positions ortho to the hydroxyl group are substituted with methyl groups. This steric hindrance, combined with the electronic effects of the substituents, would influence the precise locations of electrophilic susceptibility on the phenyl ring. The carbon atoms on the aromatic ring that are not directly bonded to substituents would be the most probable sites for such attacks.

A condensed-to-atom Fukui function calculation would provide specific numerical values to rank the reactivity of each atomic site. An interactive table presenting hypothetical condensed Fukui indices is provided below to illustrate how these values would pinpoint the reactive centers.

| Atom/Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| Carbonyl Carbon | 0.28 | 0.05 |

| Carbonyl Oxygen | 0.09 | 0.35 |

| Aromatic C3 | 0.12 | 0.10 |

| Aromatic C5 | 0.12 | 0.10 |

| Hydroxyl Oxygen | 0.08 | 0.15 |

Note: The values in this table are illustrative and represent a qualitative prediction based on general chemical principles, as specific computational data for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is not available.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. nih.gov

The conformational landscape of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone is primarily dictated by the rotation around the single bond connecting the acetyl group to the phenyl ring and the orientation of the hydroxyl group's hydrogen atom. MD simulations would track the torsional angles of these groups over time to identify the most stable conformations and the energy barriers between them.

It is anticipated that the most stable conformation would involve the acetyl group being nearly coplanar with the aromatic ring to maximize conjugation, although steric hindrance from the ortho-methyl groups could force it out of plane. The orientation of the hydroxyl group would likely be influenced by the potential for intramolecular hydrogen bonding with the carbonyl oxygen.

A hypothetical analysis of a simulation trajectory would reveal the population of different conformational states, which can be summarized in a data table.

| Conformer | Dihedral Angle (C-C-C=O) | Population (%) | Relative Energy (kcal/mol) |

| A | ~15° | 65 | 0.0 |

| B | ~165° | 30 | 0.8 |

| C | ~90° | 5 | 2.5 |

Note: This table is a hypothetical representation of potential MD simulation results for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone.

In a condensed phase, such as a solution or a crystal, the behavior of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone is governed by its interactions with neighboring molecules. MD simulations can model these interactions, which are crucial for understanding properties like solubility and crystal packing.

The primary intermolecular interactions for this molecule would be hydrogen bonding, involving the hydroxyl group as a donor and the hydroxyl and carbonyl oxygens as acceptors. Additionally, van der Waals interactions, including π-π stacking of the aromatic rings, would play a significant role in the condensed-phase structure.

Simulations would allow for the calculation of the radial distribution function, g(r), for different atom pairs, providing a measure of the probability of finding one atom at a certain distance from another. This would quantitatively describe the structure of the solvent around the molecule and the organization of the molecules themselves in a pure liquid or solid state. For instance, a strong peak in the g(r) for the hydroxyl hydrogen and the carbonyl oxygen of a neighboring molecule would be indicative of strong intermolecular hydrogen bonding.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Acetyl Group

The acetyl group is a primary site for a multitude of chemical reactions, including nucleophilic additions to the carbonyl carbon, oxidation and reduction of the ketone, and condensation reactions with various carbonyl reagents.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of derivatives.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that can add to the carbonyl group. However, the acidic proton of the phenolic hydroxyl group can react with these reagents, necessitating a protection strategy for the hydroxyl group prior to the addition reaction. Once protected, the addition of these reagents to the ketone yields a tertiary alcohol upon acidic workup.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile for creating a carbon-carbon double bond at the position of the original carbonyl group. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically base-catalyzed and introduces both a hydroxyl and a nitrile group at the former carbonyl carbon. libretexts.orglibretexts.orgopenstax.org The resulting cyanohydrin is a versatile intermediate that can be further transformed; for instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.orgopenstax.org

| Nucleophilic Addition Reaction | Reagent | Product Type | Key Features |

| Grignard Reaction | R-MgX | Tertiary Alcohol | Requires protection of the phenolic -OH group. |

| Organolithium Reaction | R-Li | Tertiary Alcohol | Requires protection of the phenolic -OH group. |

| Wittig Reaction | Phosphorus Ylide | Alkene | Forms a C=C bond at the carbonyl position. masterorganicchemistry.comorganic-chemistry.orglibretexts.org |

| Cyanohydrin Formation | HCN, Base | Cyanohydrin | Introduces -OH and -CN groups. libretexts.orglibretexts.orgopenstax.org |

The ketone functionality of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone can undergo both oxidation and reduction to yield different functional groups.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, 1-(4-hydroxy-2,6-dimethylphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Reductive Deoxygenation: The complete removal of the carbonyl oxygen to form an ethyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, the migratory aptitude of the aryl group versus the methyl group will determine the structure of the resulting ester. Generally, aryl groups have a higher migratory aptitude than methyl groups, which would lead to the formation of 4-hydroxy-2,6-dimethylphenyl acetate (B1210297).

| Reaction Type | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 1-(4-hydroxy-2,6-dimethylphenyl)ethanol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 4-Ethyl-3,5-dimethylphenol |

| Clemmensen Reduction | Zn(Hg), HCl | 4-Ethyl-3,5-dimethylphenol |

| Baeyer-Villiger Oxidation | m-CPBA | 4-hydroxy-2,6-dimethylphenyl acetate |

The carbonyl group can undergo condensation reactions with various nucleophiles, particularly those containing a primary amino group, to form imine derivatives. Additionally, the α-methyl group of the acetyl moiety can participate in condensation reactions in the presence of a base.

Formation of Hydrazones, Oximes, and Semicarbazones: Reaction with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. Similarly, reaction with hydroxylamine (B1172632) produces an oxime, and reaction with semicarbazide (B1199961) gives a semicarbazone. These reactions are often used for the characterization of ketones.

Claisen-Schmidt Condensation (Chalcone Formation): In the presence of a base, the α-protons of the acetyl group become acidic and can be removed to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of an aldehyde in a condensation reaction known as the Claisen-Schmidt condensation. masterorganicchemistry.comlibretexts.org This reaction, when performed with aromatic aldehydes, leads to the formation of chalcones (1,3-diaryl-2-propen-1-ones), which are an important class of compounds with diverse biological activities. libretexts.org The reaction of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone with a substituted benzaldehyde (B42025) would yield a chalcone (B49325) derivative. masterorganicchemistry.com

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for the derivatization of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, allowing for the formation of ethers and esters, as well as participating in oxidative reactions.

O-Alkylation (Ether Formation): The phenolic proton can be removed by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide or other alkylating agents in a Williamson ether synthesis to form an ether derivative. This reaction is a common strategy to modify the properties of phenolic compounds.

O-Acylation (Ester Formation): The phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction is often used to protect the hydroxyl group or to introduce a new functional moiety.

| Reaction Type | Reagent(s) | Product Type |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acid chloride or Anhydride, Base | Ester |

The phenolic hydroxyl group can be oxidized to form phenoxy radicals. The stability and subsequent reactions of these radicals are influenced by the steric hindrance provided by the two ortho-methyl groups. This steric hindrance can prevent unwanted polymerization and allow for controlled radical coupling reactions. The presence of the electron-withdrawing acetyl group can also influence the oxidation potential of the phenol. These oxidative processes can lead to the formation of dimers or other coupled products.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone is substituted with four groups: a hydroxyl group, two methyl groups, and an acetyl group. The interplay of these substituents' electronic and steric effects governs the regioselectivity of electrophilic aromatic substitution reactions.

The directing effects of the substituents on the aromatic ring determine the position of substitution for incoming electrophiles. youtube.com

Hydroxyl Group (-OH): The hydroxyl group at the C4 position is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Methyl Groups (-CH₃): The two methyl groups at the C2 and C6 positions are also activating groups, operating through an inductive effect, and are ortho, para-directing. researchgate.net

Acetyl Group (-COCH₃): The acetyl group at the C1 position is a deactivating group and is meta-directing because it withdraws electron density from the aromatic ring through resonance.

The cumulative effect of these groups dictates the most probable sites for electrophilic attack. The hydroxyl and methyl groups strongly activate the ring, particularly at their ortho and para positions. The hydroxyl group's ortho positions are C3 and C5. The methyl groups' para position is C4 (already substituted) and their ortho positions are C1/C3 and C1/C5 respectively. The acetyl group directs incoming electrophiles to the C3 and C5 positions, which are meta to it.

Therefore, the C3 and C5 positions are electronically favored for substitution as they are ortho to the strongly activating hydroxyl group and meta to the deactivating acetyl group. The steric hindrance from the adjacent methyl groups at C2 and C6 might influence the reaction rate but the primary directive influence comes from the powerful activation by the hydroxyl group.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COCH₃ (Acetyl) | C1 | Deactivating (Electron-withdrawing) | Meta (to C3, C5) |

| -CH₃ (Methyl) | C2 | Activating (Electron-donating) | Ortho, Para (to C1, C3, C6) |

| -OH (Hydroxyl) | C4 | Strongly Activating (Electron-donating) | Ortho, Para (to C3, C5) |

| -CH₃ (Methyl) | C6 | Activating (Electron-donating) | Ortho, Para (to C1, C5, C2) |

Based on the analysis of regioselectivity, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are predicted to occur at the C3 and C5 positions of the phenyl ring. The strong activation from the hydroxyl group facilitates these reactions, despite the presence of the deactivating acetyl group.

Halogenation: Reaction with halogens (e.g., Br₂ in a suitable solvent) would likely yield 1-(3-bromo-4-hydroxy-2,6-dimethylphenyl)ethanone and potentially the 3,5-dibrominated product under more forcing conditions.

Nitration: Treatment with a nitrating mixture (HNO₃/H₂SO₄) is expected to introduce a nitro group at the C3 or C5 position, leading to the formation of 1-(4-hydroxy-3-nitro-2,6-dimethylphenyl)ethanone. The reaction conditions would need to be carefully controlled to prevent oxidation of the activated ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H), likely at the C3 or C5 position, to yield 4-acetyl-5-hydroxy-2,4-dimethylbenzenesulfonic acid.

Cyclization and Heterocycle Formation

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is a valuable precursor for the synthesis of various heterocyclic compounds, often proceeding through chalcone intermediates.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates. nih.govchemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. scialert.netresearchgate.net 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can react with various substituted benzaldehydes in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent to yield the corresponding chalcone derivatives. scialert.net

The general reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. scialert.net

| Aldehyde Reactant | Resulting Chalcone Product | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | 1-(4-Hydroxy-2,6-dimethylphenyl)-3-phenylprop-2-en-1-one | KOH, Ethanol, Room Temperature researchgate.net |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(4-hydroxy-2,6-dimethylphenyl)prop-2-en-1-one | KOH, Ethanol, Room Temperature scialert.net |

| 4-Methoxybenzaldehyde | 1-(4-Hydroxy-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | KOH, Ethanol, Room Temperature researchgate.net |

The chalcone derivatives synthesized from 1-(4-hydroxy-2,6-dimethylphenyl)ethanone serve as versatile intermediates for the construction of nitrogen-containing heterocycles, such as thiazoles. researchgate.netclockss.org Thiazole (B1198619) rings are common structural motifs in many biologically active compounds.

A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis. In the context of chalcone derivatives, a modified approach is often used. For instance, the α,β-unsaturated ketone system of the chalcone can be first converted to an α-haloketone, which then reacts with a thioamide (like thiourea) to form the thiazole ring. cymitquimica.com

Alternatively, a multi-component reaction can be employed. For example, 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one can react with thioacetamide (B46855) or thiourea (B124793) to yield thiazole derivatives. researchgate.net Similarly, chalcones derived from 1-(4-hydroxy-2,6-dimethylphenyl)ethanone can undergo cyclocondensation reactions with reagents containing a thioamide functional group to yield thiazolyl-chalcones. nih.gov These reactions highlight the utility of the initial acetophenone in building complex heterocyclic systems. nih.gov

Role as a Synthetic Intermediate in Complex Molecule Synthesis

As demonstrated in the preceding sections, 1-(4-hydroxy-2,6-dimethylphenyl)ethanone is a significant building block in organic synthesis. Its utility stems from the reactivity of its functional groups: the acetyl group, the hydroxyl group, and the activated aromatic ring.

The acetyl group's α-protons are acidic, allowing for enolate formation and subsequent condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones. chemrevlett.comresearchgate.net These chalcones are not merely final products but are key intermediates themselves, providing a scaffold for further chemical modifications, including the formation of pyrazolines, isoxazoles, and thiazoles. researchgate.netnih.gov

The activated phenyl ring allows for electrophilic substitution reactions, enabling the introduction of additional functional groups that can alter the molecule's properties or serve as handles for further synthetic transformations. The hydroxyl group can also be derivatized, for example, through etherification or esterification, to create a library of related compounds. This multifaceted reactivity makes 1-(4-hydroxy-2,6-dimethylphenyl)ethanone a valuable starting material for synthesizing more complex molecules with potential applications in medicinal chemistry and material science. dntb.gov.ua

Building Block for Advanced Organic Scaffolds

The strategic placement of functional groups in 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone allows for its elaboration into more complex and often biologically relevant heterocyclic systems. A primary application of this compound is in the synthesis of chromone (B188151) and flavonoid derivatives, which are classes of naturally occurring compounds with a wide range of pharmacological activities.

One of the key transformations involves the Vilsmeier-Haack reaction . While specific literature detailing this reaction with 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is not abundant, the general reaction is widely applied to substituted 2-hydroxy acetophenones. This reaction introduces a formyl group at the C3 position, leading to the formation of 3-formylchromones. These chromone derivatives are important intermediates for the synthesis of various heterocyclic compounds with potential biological activities.

Another significant reaction is the Baker-Venkataraman rearrangement , which is a classic method for the synthesis of 1,3-diketones from 2-acetoxyacetophenones. This rearrangement is a crucial step in the synthesis of flavones. The process involves the conversion of the hydroxyl group of the acetophenone to an ester, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which can then be cyclized to the flavone (B191248) scaffold.

Furthermore, the Claisen-Schmidt condensation offers a pathway to chalcones, which are precursors to flavonoids. This reaction involves the condensation of an acetophenone with an aromatic aldehyde in the presence of a base. The resulting chalcone can then undergo oxidative cyclization to form the flavonoid core structure.

The utility of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone as a building block is summarized in the table below, highlighting the key reactions and the resulting advanced organic scaffolds.

| Reaction Type | Reagents | Resulting Scaffold |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 3-Formylchromone |

| Baker-Venkataraman Rearrangement | Acylating agent, Base | 1,3-Diketone (Flavone precursor) |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base | Chalcone (Flavonoid precursor) |

Precursor in Multistep Synthetic Sequences

Beyond its direct use in constructing heterocyclic cores, 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone functions as a critical precursor in longer, multistep synthetic sequences. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity step-by-step.

For instance, the phenolic hydroxyl group can be alkylated or acylated to introduce a variety of side chains, altering the steric and electronic properties of the molecule. These modifications can be crucial for tuning the biological activity of the final product or for enabling subsequent chemical transformations.

The acetyl group is also a versatile handle for further reactions. It can undergo alpha-halogenation to introduce a leaving group, which can then be displaced by various nucleophiles. The carbonyl group itself can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a site for the addition of organometallic reagents to create tertiary alcohols.

These derivatization strategies allow for the systematic elaboration of the 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone core, making it a valuable starting point for the synthesis of diverse and complex target molecules. The following table outlines some of the potential derivatization strategies for this precursor.

| Functional Group | Reaction | Product Type |

| Phenolic Hydroxyl | Alkylation/Acylation | Ethers/Esters |

| Acetyl Group (α-position) | Halogenation | α-Halo ketone |

| Acetyl Group (Carbonyl) | Reduction | Secondary Alcohol |

| Acetyl Group (Carbonyl) | Reductive Amination | Amine |

| Acetyl Group (Carbonyl) | Grignard/Organolithium Addition | Tertiary Alcohol |

Applications in Advanced Materials and Catalysis Research

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties for specific applications, particularly in catalysis. Substituted acetophenones, such as 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, offer a versatile platform for ligand synthesis.

Development of Metal Complexes for Catalytic Applications

The functional groups of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, namely the acetyl and hydroxyl moieties, are ideal starting points for the synthesis of a variety of ligands. For instance, the ketone can undergo condensation reactions with primary amines to form Schiff base ligands. These Schiff bases, containing an imine (-C=N-) linkage, are renowned for their ability to coordinate with a wide array of transition metals to form stable complexes. researchgate.netrsc.org

The catalytic activity of such metal complexes is profoundly influenced by the electronic and steric environment around the metal center, which can be fine-tuned by the substituents on the Schiff base ligand. The 2,6-dimethylphenyl group in ligands derived from 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone would introduce significant steric hindrance around the metal ion. This steric bulk can be advantageous in catalysis, for example, by promoting enantioselectivity in asymmetric reactions or by stabilizing the metal center. nih.gov

Furthermore, the hydroxyl group can be deprotonated to act as an anionic donor in the ligand, enhancing the stability of the resulting metal complex. The combination of the imine nitrogen and the phenolate (B1203915) oxygen as coordinating atoms would allow for the formation of stable bidentate chelates with metal ions.

Role of Substituted Acetophenones in Chelation

Substituted acetophenones, particularly those with a hydroxyl group in the ortho position (2'-hydroxyacetophenones), are excellent precursors for chelating ligands. mdpi.com While 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone has a para-hydroxyl group, its derivatives can be designed to incorporate chelating functionalities. For example, functionalization at the acetyl group or the aromatic ring could introduce additional donor atoms, leading to polydentate ligands.

The chelation of metal ions by ligands derived from substituted acetophenones is a critical aspect of their catalytic function. The formation of a stable chelate ring can enhance the catalytic activity and stability of the metal complex. The electronic properties of the substituents on the acetophenone (B1666503) ring play a crucial role in modulating the electron density at the metal center, thereby influencing its catalytic performance.

Catalytic Systems Utilizing Derivatives

Derivatives of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can be incorporated into sophisticated catalytic systems for a variety of organic transformations. The development of new ligands based on this scaffold could lead to catalysts with improved activity, selectivity, and stability.

Evaluation of Derivatives in Organic Transformation Catalysis

Metal complexes of Schiff bases derived from substituted acetophenones have been successfully employed as catalysts in a range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.netnih.gov For instance, copper complexes with Schiff base ligands have been shown to catalyze the hydrolysis of various compounds. nih.gov

The performance of these catalytic systems is often dictated by the specific nature of the substituted acetophenone used in the ligand synthesis. The table below illustrates the catalytic activity of copper complexes with different Schiff base ligands in a model hydrolysis reaction. While a ligand specifically derived from 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is not listed, the data for related structures underscore the potential for this class of compounds in catalysis.

| Catalyst (Copper Complex with Schiff Base Ligand) | Substrate | Reaction | Conversion (%) | Reference |

|---|---|---|---|---|

| [Cu(sal-an)] (sal-an = N-salicylideneaniline) | Ethyl Acetate (B1210297) | Hydrolysis | 85 | nih.gov |

| [Cu(sal-o-tol)] (sal-o-tol = N-salicylidene-o-toluidine) | Ethyl Acetate | Hydrolysis | 92 | nih.gov |

| [Cu(sal-p-tol)] (sal-p-tol = N-salicylidene-p-toluidine) | Ethyl Acetate | Hydrolysis | 90 | nih.gov |

| [Cu(HAP-en)] (HAP-en = N,N'-bis(2-hydroxyacetophenylidene)ethylenediamine) | Benzyl (B1604629) Bromide | Oxidation | 78 | researchgate.net |

Copper-Catalyzed Coupling Reactions Promoted by Oxalamide Ligands

Copper-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. Oxalamide ligands have emerged as a superior class of ligands for these transformations, often providing high yields and turnover numbers. researchgate.netnih.gov The general structure of an oxalamide ligand features two amide functionalities connected by a carbonyl-carbonyl bond.

While direct synthesis of an oxalamide ligand from 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is not straightforward, derivatives of this compound could be incorporated into the N-substituents of an oxalamide framework. The steric and electronic properties of the 4-hydroxy-2,6-dimethylphenyl group could then influence the efficacy of the resulting copper-oxalamide catalyst. Research has shown that N-aryl substituted oxalamides can be highly effective in copper-catalyzed C-O and C-N coupling reactions. nih.govdigitellinc.com

The table below presents data on the performance of various oxalamide ligands in copper-catalyzed C-O coupling reactions. This data highlights the importance of the ligand structure on the catalytic outcome.

| Ligand | Aryl Halide | Nucleophile | Yield (%) | Reference |

|---|---|---|---|---|

| N,N'-Bis(2-methoxyphenyl)oxalamide | 4-Bromotoluene | Phenol (B47542) | 95 | digitellinc.com |

| N,N'-Bis(2,6-diisopropylphenyl)oxalamide | 4-Chlorotoluene | Phenol | 88 | digitellinc.com |

| N-(Naphthalen-1-yl)-N'-propyloxalamide | Iodobenzene | Aniline | 98 | nih.gov |

| Oxalohydrazide-based ligand | 4-Bromoanisole | Phenol | 99 | nih.gov |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The functional groups present in 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, particularly the hydroxyl and carbonyl groups, are capable of forming hydrogen bonds, which are key interactions in the construction of supramolecular assemblies.

The study of acetophenone derivatives has shown that they can form intricate hydrogen-bonded networks. mdpi.com For instance, acetophenone molecules can assemble into chains via C-H···O hydrogen bonds. mdpi.com The presence of a hydroxyl group in 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone would introduce a strong hydrogen bond donor, which could direct the formation of more complex and robust supramolecular structures.

These self-assembled structures can exhibit interesting properties and functions, such as molecular recognition. The specific arrangement of functional groups in a supramolecular assembly can create binding sites that are selective for certain guest molecules. The 4-hydroxy-2,6-dimethylphenyl moiety could play a role in molecular recognition through a combination of hydrogen bonding and steric interactions, potentially allowing for the selective binding of complementary molecules.

Self-Assembly Driven by Hydrogen Bonding Interactions

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry and a key strategy in the bottom-up fabrication of advanced materials. In the case of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, the presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl group) facilitates the formation of predictable supramolecular synthons. These synthons can then propagate into one-, two-, or three-dimensional networks.

While the specific crystal structure of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone is not extensively detailed in the available research, the behavior of analogous compounds provides significant insight into its self-assembly potential. For instance, the closely related molecule, 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, has been shown to form chains through O—H⋯O hydrogen bonds in its crystalline state. This precedent strongly suggests that 1-(4-hydroxy-2,6-dimethylphenyl)ethanone would also participate in similar intermolecular hydrogen bonding, leading to the formation of supramolecular chains or more complex architectures. The steric hindrance from the methyl groups at the 2 and 6 positions of the phenyl ring may influence the geometry of these hydrogen bonds and, consequently, the packing of the molecules in the solid state.

The study of ortho-hydroxy acetophenones further underscores the importance of hydrogen bonding in this class of compounds, where intramolecular O—H⋯O hydrogen bonds are a common feature. researchgate.net While 1-(4-hydroxy-2,6-dimethylphenyl)ethanone is a para-hydroxy substituted acetophenone, the principles of hydrogen bond formation are transferable. The interaction between the hydroxyl proton and the carbonyl oxygen is a robust and directional interaction that can be exploited in crystal engineering to control the assembly of molecules.

The following table summarizes the key functional groups of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone involved in hydrogen bonding and their expected roles in self-assembly.

| Functional Group | Role in Hydrogen Bonding | Potential Supramolecular Structure |

| Hydroxyl (-OH) | Donor | Formation of intermolecular O—H⋯O bonds |

| Carbonyl (C=O) | Acceptor | Participation in intermolecular O—H⋯O bonds |

These hydrogen-bonded assemblies can lead to the formation of materials with tailored properties, such as specific porosities or surface characteristics, which are desirable for applications in catalysis and materials science.

Design of Host-Guest Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org These interactions are typically non-covalent and can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. The design of host-guest systems is critical for applications ranging from drug delivery and sensing to catalysis and separations.

The molecular structure of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone possesses features that could allow it to function as a component in host-guest systems. The aromatic ring can participate in π-stacking interactions, while the hydroxyl and carbonyl groups can form specific hydrogen bonds with complementary guest molecules.

While direct studies detailing the use of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone as a host or guest are limited, the principles of molecular recognition provide a framework for its potential applications. For example, the hydroxyl group could interact with guest molecules containing hydrogen bond acceptors, such as pyridyl or carboxylate functionalities. Conversely, the carbonyl group could bind to guest molecules with hydrogen bond donor groups.

The potential of acetophenone derivatives in forming host-guest complexes has been demonstrated in studies of their interactions with other molecules. For instance, the hydrogen bonding preference of phenol to acetophenone and its halogenated derivatives has been investigated, revealing the subtle interplay of forces that govern molecular recognition. mdpi.comnih.gov These fundamental studies are crucial for the rational design of more complex host-guest systems.

The table below outlines the potential interactions of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone in a host-guest context.

| Potential Role | Interacting Moiety on Compound | Potential Guest/Host Functional Groups | Type of Interaction |

| Host | Hydroxyl Group | Amines, Ethers, Carbonyls | Hydrogen Bonding |

| Host | Carbonyl Group | Alcohols, Amides, Carboxylic Acids | Hydrogen Bonding |

| Host/Guest | Phenyl Ring | Aromatic molecules | π-π Stacking |

The development of host-guest systems based on 1-(4-hydroxy-2,6-dimethylphenyl)ethanone could lead to the creation of novel sensors, where the binding of a specific guest induces a measurable signal change. Furthermore, by incorporating this molecule into larger, pre-organized structures like metal-organic frameworks or covalent organic frameworks, it may be possible to create tailored cavities for selective guest binding and catalytic transformations.

Future Research Perspectives and Methodological Advancements

Development of Novel and Green Synthetic Routes

The traditional synthesis of hydroxyaryl ketones, such as 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, often involves the Fries rearrangement of phenolic esters. wikipedia.orgsigmaaldrich.com This reaction typically employs Lewis acids like aluminum chloride in stoichiometric amounts, which can generate significant waste. organic-chemistry.org Future research will likely focus on developing more environmentally benign and efficient synthetic pathways.

Green Catalysis: A significant area of exploration is the use of solid acid catalysts, such as zeolites, to facilitate the Fries rearrangement. rsc.org These materials offer advantages like reusability and reduced corrosive waste. While studies have shown the potential of zeolites for the rearrangement of various substituted phenyl acetates, specific application to the precursor of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone has yet to be detailed. rsc.org Another green alternative is the use of strong, recyclable Brønsted acids like methanesulfonic acid, which has been shown to be effective for the synthesis of other hydroxy aryl ketones. organic-chemistry.org

Catalytic Hydrodeoxygenation: Another promising green chemistry approach involves the selective hydrodeoxygenation of acetophenone (B1666503) derivatives. rsc.orgrsc.org Future synthetic strategies could explore the development of catalysts that can selectively deoxygenate related precursors to yield a variety of functionalized derivatives of 1-(4-hydroxy-2,6-dimethylphenyl)ethanone under mild conditions.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Catalyst/Reagent | Advantages | Future Research Direction for 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone |

| Classical Fries Rearrangement | AlCl₃, TiCl₄, BF₃ | High reactivity | Optimization to improve selectivity and reduce waste. |

| Green Fries Rearrangement | Zeolites (e.g., BEA, FAU) | Reusable, reduced waste | Screening of various zeolite catalysts for the specific substrate. |

| Brønsted Acid Catalysis | Methanesulfonic acid | Environmentally friendly | Application and optimization for the synthesis of the target molecule. |

| Selective Hydrodeoxygenation | Bimetallic nanoparticles (e.g., Fe-Ru) | High selectivity, mild conditions | Exploration of precursors for the synthesis of derivatives. |

Application of Advanced In-Situ Spectroscopic Techniques

Understanding reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques are powerful tools for monitoring reaction kinetics and identifying transient intermediates. For reactions involving 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, techniques like ReactIR (in-situ infrared spectroscopy) and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy could provide invaluable insights.